Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is an organic compound with the molecular formula C4H3BrN2O2S and a molecular weight of 223.04 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-bromo-5-methyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods to produce the compound in larger quantities, ensuring the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-bromo-5-methyl-1,3,4-thiadiazole
- 1,3,4-oxadiazole derivatives
Uniqueness
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Biological Activity
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with brominating agents and carboxylic acids. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a valuable intermediate in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:
- IC50 Values : In studies involving LoVo and MCF-7 cancer cell lines, this compound exhibited IC50 values indicative of potent anti-proliferative activity. Specifically, one derivative showed an IC50 of 2.44 µM against LoVo cells after 48 hours of treatment .
The compound's mechanism of action appears to involve cell cycle arrest and apoptosis induction. It has been shown to induce G0/G1 phase accumulation while reducing S-phase populations in treated cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . Research indicates that it may interact with bacterial enzymes or receptors, leading to inhibition of microbial growth. The compound's halogenated structure plays a critical role in enhancing its antimicrobial efficacy against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Cell Cycle Modulation : The compound causes cell cycle arrest at various phases, particularly G2/M phase arrest in cancer cells .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in preclinical models:
-
Study on Anticancer Activity :
- A study demonstrated that a derivative of this compound significantly reduced cell viability in both LoVo and MCF-7 cells with minimal toxicity to normal cells .
- The study also indicated that the compound could inhibit CDK9 kinase activity and STAT3 transcriptional activity through molecular docking studies.
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 2.44 | Anticancer |
5-Amino-1,3,4-thiadiazole-2-thiol | Varies | Antimicrobial |
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Varies | Anticancer |
This table summarizes the activity levels of this compound compared to other thiadiazole derivatives.
Properties
IUPAC Name |
methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSCNZJWVORHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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